1-cyclopentyl-1H-pyrrole-2-carboxylic acid
Overview
Description
1-Cyclopentyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. It is a derivative of pyrrole, featuring a cyclopentyl group attached to the pyrrole ring at the 1-position and a carboxylic acid group at the 2-position. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyrrole or its derivatives as the starting material.
Cyclopentylation: The pyrrole ring is then functionalized with a cyclopentyl group through a cyclopentylation reaction. This can be achieved using cyclopentyl halides in the presence of a strong base.
Carboxylation: . This can be done through various carboxylation methods, such as the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity.
Purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired purity for industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the cyclopentyl group or the pyrrole ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrrole-2-carboxylic acid derivatives with higher oxidation states.
Reduction Products: Reduction can produce alcohols, aldehydes, or other reduced forms of the compound.
Substitution Products: Substitution reactions can yield a variety of functionalized pyrrole derivatives.
Scientific Research Applications
Chemistry: 1-cyclopentyl-1H-pyrrole-2-carboxylic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various chemical products, including dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-cyclopentyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.
Molecular Targets and Pathways:
Antimicrobial Action: The compound may target bacterial cell walls or membranes, leading to cell lysis.
Anticancer Action: It may inhibit enzymes or proteins involved in cancer cell growth and division.
Comparison with Similar Compounds
1-Methyl-1H-pyrrole-2-carboxylic acid
1-Ethyl-1H-pyrrole-2-carboxylic acid
1-Propyl-1H-pyrrole-2-carboxylic acid
Properties
IUPAC Name |
1-cyclopentylpyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)9-6-3-7-11(9)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPPLDGZLGPBIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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